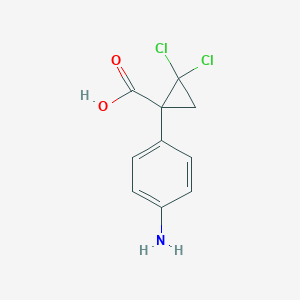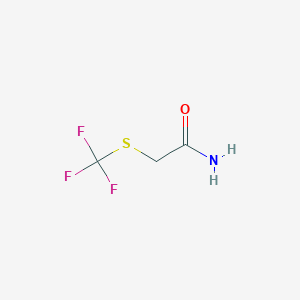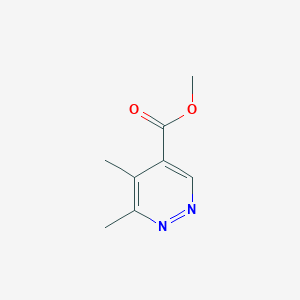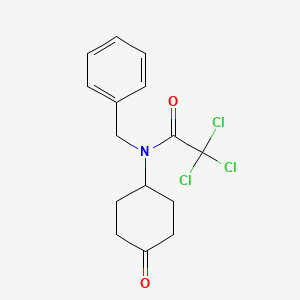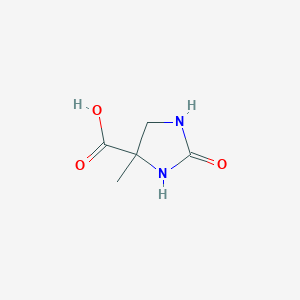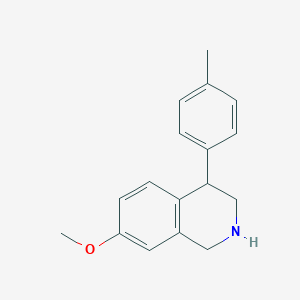
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (7-MMPT) is a small organic molecule belonging to the class of isoquinolines, a family of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 7-MMPT is a synthetic compound that is structurally related to the alkaloid morphine, and has been studied for its potential therapeutic applications. 7-MMPT has been found to possess analgesic and anti-inflammatory properties, and has been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception and reward. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is also thought to act as an inhibitor of AChE, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess analgesic and anti-inflammatory properties, as well as AChE inhibitory activity. It has also been found to possess neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and serotonin. In addition, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anticonvulsant and anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be achieved in good yields. This makes it an attractive compound for laboratory experiments. However, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has a relatively short half-life, and is rapidly metabolized in the body, which can limit its usefulness in certain applications.
Orientations Futures
Future research into the therapeutic potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline should focus on further elucidating its mechanism of action, as well as exploring its potential as a drug for the treatment of various diseases and conditions. Additionally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, and to assess its safety and efficacy in clinical trials. Finally, further research should be conducted to explore the potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline as an adjuvant to existing therapies, as well as to identify new therapeutic targets for this compound.
Méthodes De Synthèse
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized from commercially available starting materials such as 4-methylphenol and anhydrous ammonia, which are reacted in aqueous solution in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and yields 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in good yields. The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been reported using a one-pot reaction, which involves the reaction of benzyl alcohol, anhydrous ammonia, and an acid catalyst.
Applications De Recherche Scientifique
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research, primarily due to its potential therapeutic applications. It has been investigated as an analgesic and anti-inflammatory agent, and has been shown to possess AChE inhibitory activity. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential to protect neurons from oxidative stress, as well as its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKIRIBMZRQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

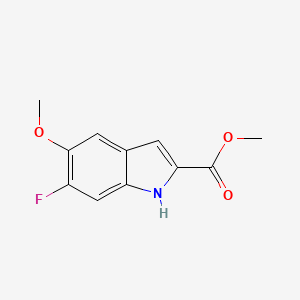
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
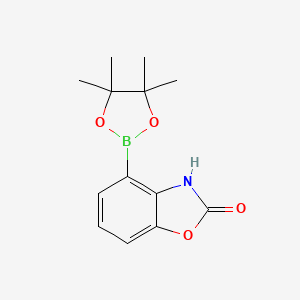
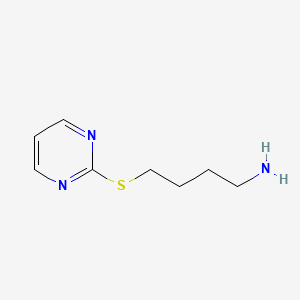
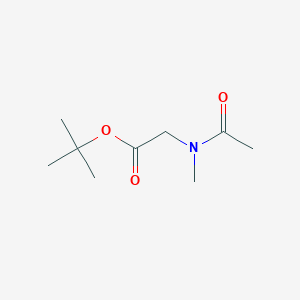
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
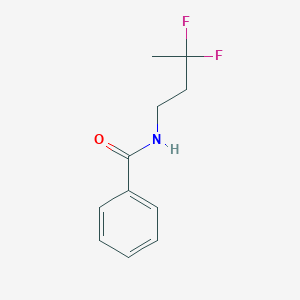
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
